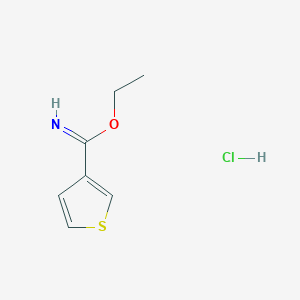
thiophene-3-carboximidic acid ethyl ester; hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
thiophene-3-carboximidic acid ethyl ester; hydrochloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-carboximidic acid ethyl ester; hydrochloride typically involves the reaction of 3-thiophenecarboxylic acid with ethylamine in the presence of a dehydrating agent. The resulting imidic acid ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
thiophene-3-carboximidic acid ethyl ester; hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .
Applications De Recherche Scientifique
thiophene-3-carboximidic acid ethyl ester; hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of thiophene-3-carboximidic acid ethyl ester; hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxylic acid: A precursor in the synthesis of various thiophene derivatives.
2-Bromo-3-thiophenecarboxylic acid: Used in similar synthetic applications.
3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with distinct properties.
Uniqueness
thiophene-3-carboximidic acid ethyl ester; hydrochloride is unique due to its specific imidic acid ester structure, which imparts distinct reactivity and potential biological activities compared to other thiophene derivatives .
Propriétés
Numéro CAS |
54610-58-1 |
|---|---|
Formule moléculaire |
C7H10ClNOS |
Poids moléculaire |
191.68 g/mol |
Nom IUPAC |
ethyl thiophene-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-3-4-10-5-6;/h3-5,8H,2H2,1H3;1H |
Clé InChI |
NNZHBDYYCPSZQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CSC=C1.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














